2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a pyrazolopyrazine core, and a substituted acetamide group. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.
Preparation Methods
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole derivative, followed by the construction of the pyrazolopyrazine core through cyclization reactions. The final step involves the introduction of the acetamide group via acylation reactions. Industrial production methods may employ optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: Its chemical properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzodioxole and pyrazolopyrazine moieties may play crucial roles in these interactions, potentially affecting pathways involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)ethanamine and 3-(1,3-benzodioxol-5-yl)acrylaldehyde, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its unique combination of functional groups. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H14ClFN4O4 |
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Molecular Weight |
440.8 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H14ClFN4O4/c22-14-8-13(2-3-15(14)23)24-20(28)10-26-5-6-27-17(21(26)29)9-16(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28) |
InChI Key |
RMADEEDKLGRBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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